![molecular formula C20H17FN2OS B3002626 2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone CAS No. 896046-39-2](/img/structure/B3002626.png)
2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone
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Overview
Description
The compound 2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules, which can be used to infer potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, often utilizing sulfanyl groups as key functional components. For instance, the synthesis of 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane was achieved through a new purification method, indicating that the synthesis of such compounds can be refined over time . Although the exact synthesis of 2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone is not described, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone often features planar geometries and stabilization through various intermolecular interactions. For example, ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate exhibits a nearly planar structure with stabilization via C-H...O and C-H...π interactions . These findings suggest that the compound of interest may also exhibit a planar structure with similar stabilizing interactions.
Chemical Reactions Analysis
The reactivity of such molecules can be inferred from their functional groups and electronic properties. The presence of sulfanyl groups and aromatic systems in the related compounds indicates potential sites for chemical reactions, such as substitutions or additions. The vibrational spectral analysis and molecular docking studies of a chemotherapeutic agent with a similar structure suggest that these compounds can interact with biological targets, implying that 2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone may also participate in biologically relevant chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often characterized by spectroscopic techniques like FT-IR and FT-Raman, as seen in the study of a potential chemotherapeutic agent . These techniques can provide information on the equilibrium geometry, vibrational wave numbers, and electronic properties like HOMO-LUMO gaps and molecular electrostatic potential (MEP). The presence of fluorine atoms, as in the compound of interest, can influence the physical properties, such as boiling and melting points, due to the strong electronegativity of fluorine.
Scientific Research Applications
Synthesis and Characterization
- 2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone has been explored in the synthesis of various heterocyclic compounds. Studies have shown that derivatives of this compound have been synthesized and characterized using spectral techniques and quantum chemical calculations, providing insights into their molecular geometry, vibrational frequencies, and electronic absorption spectra (Sarac, 2020).
Biological Activities
- Research has also focused on the biological activities of derivatives of this compound. These derivatives have demonstrated antibacterial and antioxidant activities at different levels, contributing to the development of new therapeutic agents (Sarac et al., 2020).
Antitumor and Anticancer Properties
- Studies have also investigated the antitumor and anticancer properties of derivatives of this compound. The synthesis of novel pyridazinone derivatives containing 1,3,4-thiadiazole moiety has shown inhibitory activity against various cancer cell lines, suggesting their potential in cancer treatment (Qin et al., 2020).
Antioxidant Activity
- Additionally, the antioxidant activity of derivatives of this compound has been explored, with some showing potent antioxidant properties. This aspect of research contributes to the understanding of these compounds' potential in combating oxidative stress-related diseases (Mehvish & Kumar, 2022).
Versatility in Synthesis
- The compound also serves as a versatile component in the synthesis of various heterocyclic systems, indicating its broad utility in organic and medicinal chemistry (Almansa et al., 2008).
Mechanism of Action
Target of Action
The primary target of this compound is the MET receptor tyrosine kinase . The MET receptor is implicated in the development and progression of cancer .
Mode of Action
The compound acts as a selective inhibitor of the MET receptor tyrosine kinase . It inhibits MET autophosphorylation and signaling, thereby disrupting the pathways that lead to cancer cell proliferation . Additionally, it activates cysteine-aspartic acid protease 3 (caspase 3) , an enzyme which is part of the apoptosis signaling cascade . This leads to programmed cell death, further inhibiting the growth of cancer cells .
Biochemical Pathways
The compound affects the MET signaling pathway , which plays a crucial role in cell growth, survival, and migration . By inhibiting MET autophosphorylation and signaling, the compound disrupts these processes, leading to the inhibition of cancer cell proliferation . The activation of caspase 3 triggers the apoptosis signaling cascade , leading to programmed cell death .
Result of Action
The inhibition of MET signaling and the activation of caspase 3 result in the inhibition of cancer cell proliferation and the induction of apoptosis , respectively . These effects could potentially lead to the shrinkage of tumors and the inhibition of cancer progression .
properties
IUPAC Name |
2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2OS/c1-2-14-3-5-15(6-4-14)18-11-12-20(23-22-18)25-13-19(24)16-7-9-17(21)10-8-16/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDIIMKFJKTHMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone |
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